

Perzebertinib Demonstrates Synergistic Efficacy with Chemotherapy in Preclinical and Early Clinical Studies

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Compound of Interest					
Compound Name:	Perzebertinib				
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New data from preclinical and early-phase clinical studies indicate that **Perzebertinib** (ZN-A-1041), a novel, brain-penetrant HER2 tyrosine kinase inhibitor, exhibits significant synergistic effects when combined with standard chemotherapy regimens in HER2-positive cancers, particularly in challenging-to-treat brain metastases. These findings, presented at recent major oncology conferences, suggest a promising new therapeutic strategy for patients with HER2-positive malignancies.

Enhanced Antitumor Activity in Preclinical Models

Preclinical investigations using xenograft models of HER2-positive breast cancer with brain metastases have demonstrated that **Perzebertinib** in combination with capecitabine and trastuzumab leads to a significantly improved intracranial antitumor efficacy compared to **Perzebertinib** monotherapy.[1] In a BT474 brain metastasis orthotopic xenograft model, the combination of **Perzebertinib** with trastuzumab emtansine (T-DM1), trastuzumab deruxtecan (T-DXd), or trastuzumab plus pertuzumab also resulted in a significant improvement in the inhibition of intracranial tumor growth.

While specific quantitative data from these preclinical studies, such as tumor growth inhibition curves and combination index values, are not yet publicly available in detail, the consistent



reporting of "significant" and "synergistic" effects in conference abstracts underscores the potential of these combination regimens.

Promising Early Clinical Trial Results

The synergistic potential of **Perzebertinib** with chemotherapy is further supported by preliminary data from a Phase 1 clinical trial (NCT04487236). This study is evaluating the safety, tolerability, pharmacokinetics, and efficacy of **Perzebertinib** as a single agent and in combination with capecitabine and trastuzumab in patients with HER2-positive advanced solid tumors.

Early results from this trial have shown encouraging overall and intracranial response rates for the combination therapy. In TKI-naïve patients with HER2-positive breast cancer brain metastases, the combination of **Perzebertinib** with capecitabine and trastuzumab resulted in an overall response rate (ORR) of 78.9% and an intracranial ORR (iORR) of 73.7%, with a disease control rate (DCR) of 100% among 19 evaluable patients.[2] For comparison, in the monotherapy arm for TKI-naïve, unequivocal HER2-positive patients, the ORR and iORR were both 50%.[1][2]

Table 1: Early Clinical Efficacy of **Perzebertinib** in TKI-Naïve HER2+ Breast Cancer Brain Metastases

Treatment Arm	Overall Response Rate (ORR)	Intracranial ORR (iORR)	Disease Control Rate (DCR)	Patient Population
Perzebertinib Monotherapy	50%	50%	Not Reported	Unequivocal HER2+ patients
Perzebertinib + Capecitabine + Trastuzumab	78.9%	73.7%	100%	19 evaluable patients

Data sourced from ASCO 2023 abstract presentations.[1][2]

These early clinical findings, although not from a direct head-to-head comparison within the same patient cohort in this abstract, suggest a strong potential for a synergistic clinical benefit

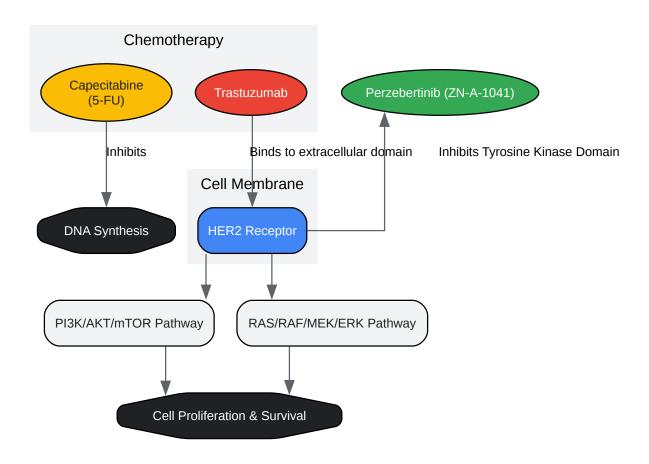




with the combination therapy.

Mechanism of Action and Rationale for Synergy

Perzebertinib is a potent inhibitor of the HER2 receptor tyrosine kinase, a key driver in HER2-positive cancers. By blocking the signaling pathways downstream of HER2, Perzebertinib inhibits tumor cell proliferation and survival. The synergistic effect with chemotherapeutic agents like capecitabine, a pro-drug of 5-fluorouracil, and trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, is thought to arise from complementary mechanisms of action. This multi-pronged attack on the cancer cells—interfering with DNA synthesis (capecitabine), blocking receptor signaling from the outside (trastuzumab), and inhibiting kinase activity from the inside (Perzebertinib)—may lead to enhanced cancer cell death and overcome potential resistance mechanisms.



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Caption: Simplified signaling pathway of **Perzebertinib** and chemotherapy.



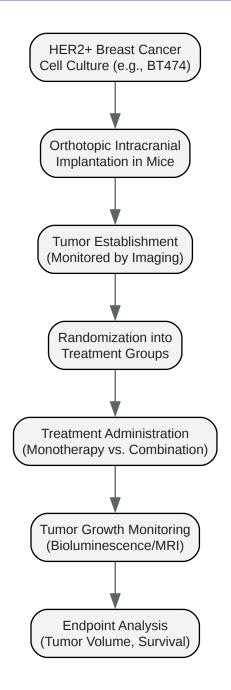
Experimental Protocols

Detailed experimental protocols for the preclinical studies are not yet fully published. However, based on the available information, the key methodologies likely involved:

In Vivo Xenograft Studies:

- Cell Lines: Human HER2-positive breast cancer cell lines (e.g., BT474) capable of forming brain metastases.
- Animal Models: Immunocompromised mice (e.g., nude mice).
- Tumor Implantation: Orthotopic implantation of cancer cells into the brain to mimic clinical brain metastases.
- Treatment Groups:
 - Vehicle control
 - Perzebertinib monotherapy
 - Chemotherapy/antibody monotherapy (e.g., capecitabine, trastuzumab)
 - Combination therapy (Perzebertinib + chemotherapy/antibody)
- Endpoints: Tumor growth inhibition, overall survival, and monitoring of animal well-being.
 Tumor volume was likely measured using bioluminescence imaging or MRI.





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